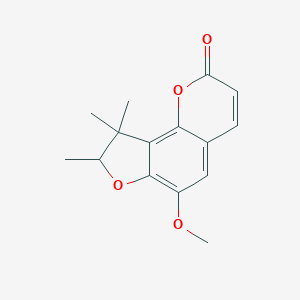
Nieshoutin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nieshoutin is a natural product derived from the bark of the tree, Schotia brachypetala, which is native to southern Africa. It has been used traditionally for its medicinal properties, and recent scientific research has shown its potential as a therapeutic agent. In
Mechanism Of Action
The mechanism of action of Nieshoutin is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the antioxidant defense system in cells, which helps to protect against oxidative stress.
Biochemical And Physiological Effects
Nieshoutin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anticancer properties, which may be due to its ability to induce cell death in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Nieshoutin in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects on cells than synthetic compounds. However, one limitation is that the availability of Nieshoutin is limited, which can make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on Nieshoutin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of Nieshoutin and its potential side effects. Finally, more efficient synthesis methods are needed to make Nieshoutin more readily available for research purposes.
Conclusion:
In conclusion, Nieshoutin is a natural product with potential therapeutic properties. Scientific research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent. Further research is needed to fully understand its mechanism of action and potential side effects. However, its natural origin and potential therapeutic benefits make it an interesting area of research for the future.
Synthesis Methods
The synthesis of Nieshoutin involves the extraction of the bark of Schotia brachypetala using a solvent such as ethanol or methanol. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC). The final product is a white crystalline powder.
Scientific Research Applications
Nieshoutin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
15870-93-6 |
|---|---|
Product Name |
Nieshoutin |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
InChI Key |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Canonical SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



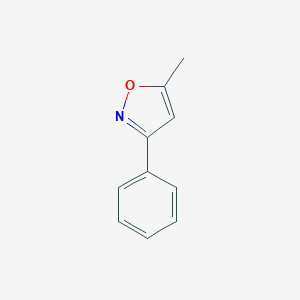
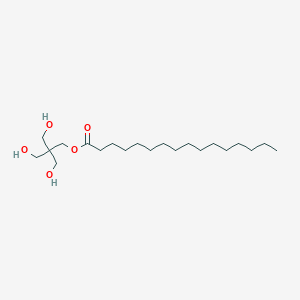
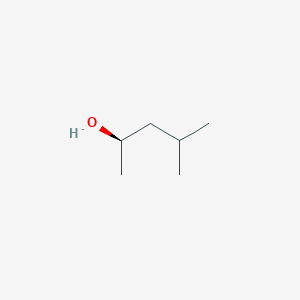
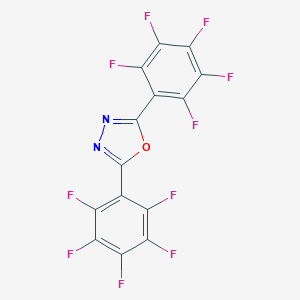
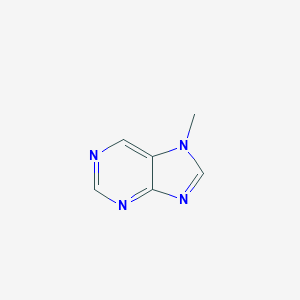
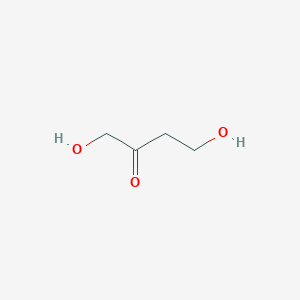
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
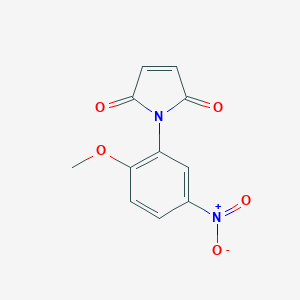
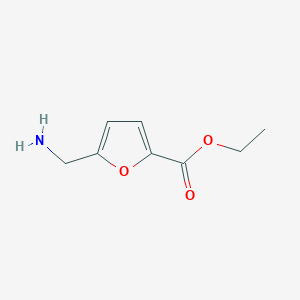
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

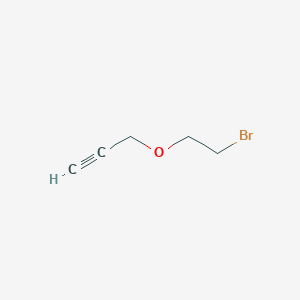

![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)